3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Description
3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has highlighted the synthesis of novel compounds similar to 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, focusing on their potential antimicrobial properties. A study by Prajapati and Thakur (2014) reported the synthesis of azetidinones and their evaluation for antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Sanjay D. Prajapati & M. Thakur, 2014).
Antitubercular Agents
Another significant area of research involves the development of novel sulfonyl derivatives as potent antitubercular agents. Kumar, Prasad, and Chandrashekar (2013) synthesized a series of novel sulfonyl derivatives, demonstrating moderate to significant antibacterial and antifungal activities, with some compounds identified as excellent antitubercular molecules (G. V. S.uresh Kumar, Y. Rajendra Prasad & S. Chandrashekar, 2013).
Antibacterial Studies
Further exploration into the antibacterial potential of 1,3,4-oxadiazole bearing compounds has been conducted. Khalid et al. (2016) synthesized N-substituted derivatives, showing moderate to significant antibacterial activity, which underscores the versatility and potential of such compounds in combating bacterial infections (H. Khalid et al., 2016).
Biological Activities and Molecular Docking Studies
The biological activities of 1,3,4-oxadiazole bearing compounds extend beyond antimicrobial efficacy. Khalid et al. (2016) also highlighted their synthesis and evaluation against butyrylcholinesterase enzyme, incorporating molecular docking studies to understand ligand-BChE binding affinity, which can be instrumental in designing drugs for neurodegenerative diseases (H. Khalid et al., 2016).
Antimicrobial and Antitubercular Activity Docking Simulations
Shingare et al. (2022) conducted molecular docking studies on benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity. These findings indicate the potential of these compounds in the development of new antimicrobial and antitubercular agents, providing insights into their mode of inhibition against specific pathogens (Ramesh M. Shingare et al., 2022).
Properties
IUPAC Name |
3-benzyl-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)25-11-14(12-25)18-23-17(24-28-18)10-13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHHOIHWWNPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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